molecular formula C11H15NO2 B3026542 methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate CAS No. 1008736-39-7

methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate

Cat. No. B3026542
CAS RN: 1008736-39-7
M. Wt: 193.24
InChI Key: HCHBHPWTMIMLPV-QMMMGPOBSA-N
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Description

“Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate” is a chemical compound. It is also known as “methyl (S)-4-(1-aminoethyl)-2-methylbenzoate hydrochloride”. It has a molecular weight of 229.71 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate” is 1S/C11H15NO2.ClH/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate” is a powder . It has a molecular weight of 229.71 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has explored the hydrogen-bonded structures of related compounds, highlighting their polarized structures and the formation of chains and sheets through hydrogen bonding. For example, studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have revealed intricate hydrogen-bonded chains and sheets, which are crucial for understanding molecular assembly and design in materials science (Portilla et al., 2007).

Crystallography and Molecular Interactions

Crystallographic analysis of compounds such as methyl 4-hydroxybenzoate (a structurally related compound) has provided insights into their molecular interactions, packing, and the role of hydrogen bonding in stabilizing crystal structures. Such studies are fundamental in the field of crystal engineering and the development of new materials (Sharfalddin et al., 2020).

Mechanistic Insights in Organic Reactions

Investigations into the reactivity of similar molecules have shed light on mechanisms of important organic reactions, such as phenol ortho-hydroxylation. This research is pivotal for understanding enzymatic processes and designing catalysts that mimic natural enzymes, contributing to green chemistry and sustainable synthesis strategies (Casella et al., 1996).

Supramolecular Chemistry

Studies on the supramolecular association in organic acid–base salts have provided valuable information on proton transfer, hydrogen bonding, and the formation of supramolecular architectures. Such research is essential for designing functional molecular assemblies with potential applications in sensing, catalysis, and nanotechnology (Khalib et al., 2014).

Organic Synthesis and Materials Science

Research on the synthesis and properties of compounds with oligothiophene groups has implications for materials science, particularly in the development of conductive and luminescent materials. This area of research is crucial for advancing technologies in organic electronics and optoelectronics (Takagi et al., 2013).

Safety and Hazards

“Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHBHPWTMIMLPV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252413
Record name Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate

CAS RN

1008736-39-7
Record name Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008736-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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